N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the following steps:
Formation of Pyrazole Core: : The initial step involves the synthesis of the 1-methyl-3-(thiophen-2-yl)-1H-pyrazole core. This is generally achieved through the reaction of thiophene-2-carbaldehyde with hydrazine hydrate, followed by methylation of the resulting hydrazone.
Sulfonamide Formation: : The next step involves the sulfonation of 5,6,7,8-tetrahydronaphthalene. This is achieved through the reaction of tetrahydronaphthalene with sulfur trioxide, followed by neutralization with ammonia to form the sulfonamide group.
Coupling Reaction: : Finally, the pyrazole and sulfonamide moieties are coupled through a nucleophilic substitution reaction, typically using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Optimized Reaction Conditions: : Control of temperature, solvent choice, and reaction times.
Purification Techniques: : Use of chromatography and recrystallization methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the hydrogenation of the compound.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyrazole rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Halogens like bromine or iodine in polar solvents.
Major Products
Oxidation: : Thiophene sulfoxides and pyrazole N-oxides.
Reduction: : Dihydropyrazole derivatives.
Substitution: : Halogenated thiophene and pyrazole compounds.
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide finds applications in several areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: : Investigated for its anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that interact with the sulfonamide and pyrazole moieties.
Pathways Involved: : Inhibition of enzyme activity through competitive binding, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-1-sulfonamide
N-{[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to:
Specific Structural Arrangement: : The position of the thiophene and pyrazole rings.
Functional Groups: : Presence of both sulfonamide and pyrazole, contributing to its unique reactivity and interaction with molecular targets.
Conclusion
This compound is a compound with intriguing chemical properties and significant potential in scientific research and industrial applications. Its distinct structure allows it to engage in various reactions and interactions, making it a valuable entity in the realm of chemical and biochemical studies.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-22-16(12-18(21-22)19-7-4-10-25-19)13-20-26(23,24)17-9-8-14-5-2-3-6-15(14)11-17/h4,7-12,20H,2-3,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPOKENMIYBXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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